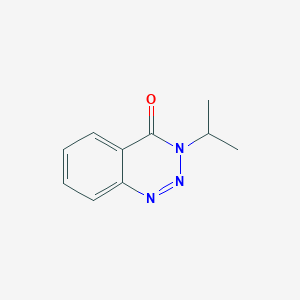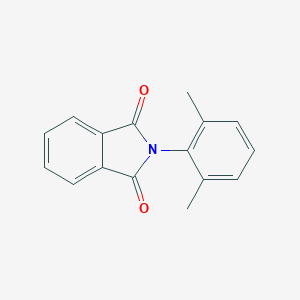
3-Isopropyl-1,2,3-benzotriazin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl-1,2,3-benzotriazin-4(3H)-one is a chemical compound with the molecular formula C10H12N4O. It is also known as IBT or isobutylthiazole. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one can be achieved by the reaction of 3-amino-1,2,3-benzotriazine with acetone in the presence of an acid catalyst.
Starting Materials
3-amino-1,2,3-benzotriazine, acetone, acid catalyst
Reaction
Add 3-amino-1,2,3-benzotriazine to a mixture of acetone and acid catalyst., Heat the reaction mixture under reflux for several hours., Cool the reaction mixture and collect the precipitated product by filtration., Wash the product with cold water and dry it under vacuum., Recrystallize the product from a suitable solvent to obtain pure 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one.
Mecanismo De Acción
The mechanism of action of IBT is not fully understood. However, studies have shown that IBT inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. IBT has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Efectos Bioquímicos Y Fisiológicos
IBT has been shown to have various biochemical and physiological effects. In animal studies, IBT has been shown to have a low toxicity profile and does not cause any significant adverse effects. However, more research is needed to fully understand the long-term effects of IBT on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of IBT is its low toxicity profile, which makes it a safe compound to use in lab experiments. IBT is also relatively easy to synthesize, which makes it a cost-effective compound to use in research. However, one of the limitations of IBT is its low solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on IBT. One area of research is to further investigate its potential as an anti-cancer agent. More studies are needed to fully understand the mechanism of action of IBT and its potential use in cancer treatment. Another area of research is to investigate the potential use of IBT as an anti-inflammatory and anti-microbial agent. Additionally, more research is needed to explore the potential use of IBT in agriculture and materials science.
Aplicaciones Científicas De Investigación
IBT has shown promising results in various scientific research applications. In the field of medicine, IBT has been identified as a potential anti-cancer agent. Studies have shown that IBT inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. IBT has also been studied for its potential use as an anti-inflammatory and anti-microbial agent.
In the field of agriculture, IBT has been shown to have a positive effect on plant growth and development. Studies have shown that IBT enhances the germination rate of seeds, increases root growth, and improves the resistance of plants to environmental stress.
In the field of materials science, IBT has been studied for its potential use as a corrosion inhibitor. Studies have shown that IBT can inhibit the corrosion of metals such as steel and aluminum.
Propiedades
IUPAC Name |
3-propan-2-yl-1,2,3-benzotriazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7(2)13-10(14)8-5-3-4-6-9(8)11-12-13/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSIMHXQKSAODI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2N=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343411 |
Source


|
| Record name | 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropyl-1,2,3-benzotriazin-4(3H)-one | |
CAS RN |
10001-54-4 |
Source


|
| Record name | 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]-](/img/structure/B186183.png)



![3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B186192.png)
![N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B186194.png)



